Reldesemtiv vs. Tirasemtiv: 6-Fold Superior In Vivo Muscle Activation Potency in Rat EDL Model
Reldesemtiv demonstrates >6-fold greater in vivo muscle activation potency compared to the first-generation FSTA tirasemtiv in an in situ rat extensor digitorum longus (EDL) muscle preparation with intact nerve and blood supply. Despite being 6-fold less potent biochemically, Reldesemtiv achieves a similar EC50 value based on free plasma concentration due to improved muscle distribution and higher free fraction [1]. Both compounds showed plasma concentration-dependent increases in force at 30 Hz subtetanic nerve stimulation, but Reldesemtiv required substantially lower total plasma concentrations to achieve equivalent force augmentation [2].
| Evidence Dimension | In vivo muscle activation potency (EC50 based on total plasma concentration) |
|---|---|
| Target Compound Data | >6-fold more active in vivo than tirasemtiv; similar EC50 based on free concentration |
| Comparator Or Baseline | Tirasemtiv (CK-2017357): 6-fold lower in vivo activity relative to Reldesemtiv |
| Quantified Difference | >6-fold improvement in in vivo muscle activation potency |
| Conditions | In situ rat extensor digitorum longus (EDL) muscle preparation; subtetanic nerve stimulation at 30 Hz; intact nerve and blood supply |
Why This Matters
Procurement of Reldesemtiv over tirasemtiv ensures that in vivo preclinical studies achieve robust muscle force augmentation at clinically relevant exposures without requiring suprapharmacological dosing that may introduce off-target effects.
- [1] Collibee SE, Bergnes G, Chuang C, et al. Discovery of Reldesemtiv, a Fast Skeletal Muscle Troponin Activator for the Treatment of Impaired Muscle Function. J Med Chem. 2021 Oct 28;64(20):14930-14941. View Source
- [2] Collibee SE, et al. J Med Chem. 2021;64(20):14930-14941. (Figure 4: Plasma concentration-dependent force increase; Reldesemtiv >6-fold more active). View Source
